Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate is a complex organic compound that features a piperidine moiety. Piperidine derivatives are widely recognized for their significant roles in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The process generally includes the following steps:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the nitro group via nitration reactions.
- Coupling of the piperidine derivative with benzoic acid derivatives using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer activity.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
Ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate is unique due to its specific functional groups and structural features, which confer distinct biological activities. Its combination of a nitro group and a piperidine moiety makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[5-nitro-2-[(2-piperidin-1-ylacetyl)amino]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-2-33-23(30)16-6-8-17(9-7-16)24-22(29)19-14-18(27(31)32)10-11-20(19)25-21(28)15-26-12-4-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H,24,29)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVQOHDXXHLKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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